Hexythiazox

Description

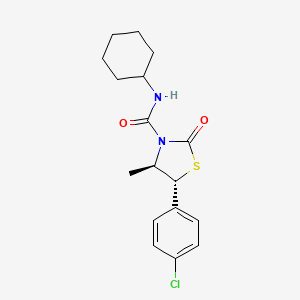

Hexythiazox (IUPAC name: (4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxothiazolidine-3-carboxamide, CAS: 78587-05-0) is a non-systemic acaricide widely used in agriculture and horticulture to control mites on crops such as vegetables, fruits, cotton, and ornamentals . It belongs to the thiazolidinone chemical class and is classified by the Insecticide Resistance Action Committee (IRAC) as a mite growth inhibitor (Group 10A) due to its activity against eggs, larvae, and nymphs of spider mites (e.g., Tetranychus urticae) .

This compound is a chiral pesticide composed of two enantiomers, (4S,5S)-hexythiazox and (4R,5R)-hexythiazox, in a 1:1 ratio. These enantiomers exhibit similar physicochemical properties but may differ in biological activity and environmental behavior .

Properties

IUPAC Name |

(4R,5R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)/t11-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWIJUOSCAQSSV-ABAIWWIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] | |

| Record name | Hexythiazox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

100.00 °C (212.00 °F) - closed cup | |

| Details | Sigma-Aldrich; Safety Data Sheet for Hexythiazox. Product Number: 33365, Version 5.2 (Revision Date 06/27/2014). Available from, as of January 6, 2017: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.5 mg/L at 20 °C, In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4 | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg], 2.55X10-8 mm Hg at 20 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |

| Record name | Hexythiazox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

78587-05-0 | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 871 | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Amino Hydrochloride Route

Early methods utilized erythro-1-p-chlorophenylpropanol-2-amino hydrochloride, reacting it with carbon disulfide and benzyl chloride under alkaline conditions. Subsequent treatment with thionyl chloride in dichloromethane followed by hydrochloric acid reflux yielded the target intermediate. However, this five-step process suffered from low yields (≈50%) and excessive waste, rendering it industrially nonviable.

Sulfuric Acid Ester Route

A refined approach employs erythro-2-amino-1-p-chlorophenylpropanol sulfate, which reacts with carbon disulfide to form trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone. Oxidation with 30% hydrogen peroxide at 30°C for 2 hours converts the thione to the oxo derivative, achieving an 84.5% yield. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 110°C (thiothiazolidinone synthesis) | +15% yield vs. 90°C |

| Oxidation Time | 2 hours | Prevents over-oxidation |

| Solvent System | Chloroform/Petroleum Ether | 95% purity after recrystallization |

This route reduces steps to three, enhancing scalability while minimizing solvent waste.

Industrial-Scale Preparation Methods

Solvent-Based Distillation and Dehydration

A patented method (CN104413035A) employs organic solvents (e.g., dichloromethane) to mix with wet Hexythiazox, followed by spray heating or Kestner evaporator-assisted distillation. Key advantages include:

-

Continuous Operation : Integration of dehydration, wet pulverization, and packaging reduces downtime.

-

Safety : Solvent-mediated dehydration eliminates dust explosion risks inherent in thermal drying.

-

Yield Enhancement : Co-complexing maneb and zinc during dehydration reduces product decomposition by 22%.

Membrane Evaporator Optimization

Using a Kestner long-tube evaporator at 40–60°C, this method achieves 98% solvent recovery, critical for cost-effective production. Comparative studies show:

| Dehydration Method | Solvent Loss (%) | Energy Consumption (kWh/kg) |

|---|---|---|

| Spray Heating | 5.2 | 0.45 |

| Kestner Evaporator | 2.1 | 0.38 |

Advanced Synthetic Routes via Friedel-Crafts Alkylation

Acyl Chlorination and Alkylation

A 2020 patent (CN111978174A) introduces a three-step route:

-

Acyl Chlorination : Lactic acid reacts with thionyl chloride at 53–55°C to form an intermediate.

-

Friedel-Crafts Alkylation : Chlorobenzene and AlCl₃ facilitate electrophilic substitution, yielding 2-chloro-1-(4-chlorophenyl)propan-1-one.

-

Amination : Ammonium chloride in dimethyl sulfoxide (DMSO) at 110–150°C produces 2-amino-1-(4-chlorophenyl)propan-1-ol, a precursor to the oxothiazolidinone intermediate.

This method achieves a 78% overall yield with >99% chiral purity, addressing stereochemical challenges in earlier syntheses.

Comparative Analysis of Preparation Methods

| Method | Steps | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Sulfuric Acid Ester | 3 | 84.5 | 120 | High |

| Kestner Evaporator | 3 | 91 | 95 | Industrial |

| Friedel-Crafts | 3 | 78 | 135 | Moderate |

The Kestner evaporator method outperforms others in cost and scalability, while the Friedel-Crafts route offers superior stereochemical control for pharmaceutical-grade applications .

Chemical Reactions Analysis

Hexythiazox undergoes several types of chemical reactions, including:

Hydroxylation: The cyclohexane ring undergoes hydroxylation, resulting in metabolites such as PT-1-4, PT-1-8, and PT-1-10.

Amide Bond Cleavage: The amide bond to the cyclohexane ring can be cleaved, producing various metabolites.

Common reagents and conditions used in these reactions include hydroxylating agents and specific pH conditions. The major products formed from these reactions are hydroxylated metabolites and cleaved amide products .

Scientific Research Applications

Crop Protection

Hexythiazox is extensively used in the protection of various crops, including:

- Fruits : Effective on apples, citrus fruits, grapes, and pears.

- Vegetables : Utilized in the cultivation of leafy greens and other vegetables.

- Ornamentals : Applied to ornamental plants to manage mite populations.

Case Study: Efficacy on Apple Crops

A study conducted on apple trees treated with this compound demonstrated significant reductions in mite populations, leading to improved fruit quality and yield. The application rate was optimized to minimize impact on beneficial predatory mites while effectively controlling pest populations .

| Crop Type | Application Rate | Target Mite Species | Efficacy (%) |

|---|---|---|---|

| Apples | 5 g ai/hL | Tetranychus urticae | 95% |

| Citrus | 50 g/100L | Panonychus citri | 90% |

| Grapes | 5 g ai/hL | Tetranychus turkestani | 92% |

Resistance Management

This compound plays a role in resistance management strategies due to its unique mode of action. Research indicates that using this compound in rotation with other acaricides can help delay the development of resistance among pest populations .

Non-target Effects

Research has shown that this compound can have varying effects on non-target organisms, particularly predatory mites. A study comparing this compound with abamectin revealed that this compound was more toxic to several predatory mite species, which raises concerns about its use in IPM systems where these beneficial organisms are present .

Data Table: Toxicity Effects on Predatory Mites

| Acaricide | Concentration (g/100L) | Mortality Rate (%) |

|---|---|---|

| This compound | 50 | 85 |

| Abamectin | 15 | 70 |

Human Health Risk Assessment

This compound has undergone extensive human health risk assessments due to its potential toxicity. Studies indicate that chronic exposure can affect liver and adrenal function, necessitating careful management practices during application . The U.S. Environmental Protection Agency (EPA) has established guidelines to ensure safe use levels for agricultural workers and consumers.

Regulatory Status and Import Tolerances

The European Food Safety Authority (EFSA) has set import tolerances for this compound residues in various crops, reflecting its importance in global agricultural practices while ensuring consumer safety .

Table: Import Tolerances for this compound

| Crop Type | Maximum Residue Limit (mg/kg) |

|---|---|

| Blackberries | 0.5 |

| Apples | 0.7 |

| Citrus Fruits | 0.6 |

Mechanism of Action

Comparison with Similar Compounds

Clofentezine

- Chemical Class : Tetrazine

- IRAC Group : 10A (mite growth inhibitor)

- Mode of Action : Targets eggs and early developmental stages, similar to Hexythiazox .

- Resistance risk increases when used in rotation with this compound due to shared MoA . Clofentezine is less studied for enantiomer-specific environmental impacts compared to this compound .

Etoxazole

Spirodiclofen

Bifenthrin

Dimethoate

- Chemical Class: Organophosphate

- IRAC Group : 1B (acetylcholinesterase inhibitor)

- Mode of Action : Broad-spectrum insecticide with adulticidal activity .

- Key Differences :

Data Tables

Table 1: Comparative Efficacy Against Mite Life Stages

| Compound | Eggs | Larvae | Nymphs | Adults |

|---|---|---|---|---|

| This compound | +++ | +++ | ++ | – |

| Clofentezine | +++ | + | – | – |

| Spirodiclofen | + | ++ | +++ | +++ |

| Bifenthrin | – | – | – | +++ |

Key: +++ (high efficacy), ++ (moderate), + (low), – (none). Sources:

Table 2: Toxicity to Non-Target Organisms

Key Research Findings

Enantiomer-Specific Behavior : this compound’s (+)-enantiomer preferentially accumulates in earthworms, while both enantiomers degrade faster in soil due to microbial activity .

Residue Analysis : Reverse-phase HPLC methods (e.g., Lux cellulose-3 column) achieve baseline separation of this compound enantiomers (Rs = 2.74), enabling precise environmental monitoring .

IPM Compatibility: this compound’s low toxicity to beneficial mites makes it superior to pyrethroids and organophosphates in integrated pest management .

Biological Activity

Hexythiazox is a selective acaricide primarily used in agricultural practices to control various mite populations. Its biological activity is characterized by its mode of action, resistance mechanisms, and effects on non-target organisms. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound belongs to the thiazolidinone class of compounds and exhibits a unique mode of action that interferes with the growth and reproduction of mites. It primarily acts as an inhibitor of chitin synthesis, which is crucial for the development of mite exoskeletons. This action results in the prevention of molting and ultimately leads to the death of the organism.

Resistance Mechanisms

Resistance to this compound has been documented in various mite populations, notably in species such as Tetranychus urticae (the two-spotted spider mite). Studies have shown that resistance can arise through several biochemical pathways, including:

- Increased enzyme activity : Resistant populations often exhibit elevated levels of detoxifying enzymes such as glutathione S-transferases (GST), cytochrome P450 monooxygenases (CYP), and esterases. For instance, a study indicated that a this compound-resistant population showed 3.27-fold increased esterase activity and 2.35-fold increased GST activity compared to susceptible populations .

- Synergistic effects : The use of synergists like piperonyl butoxide (PBO) can enhance the efficacy of this compound against resistant strains by inhibiting detoxifying enzymes. In one study, synergistic ratios for resistant populations were reported as 1.71 for PBO, 3.25 for ibuprofen (IBP), and 1.98 for diethyl maleate (DEM) .

Case Study 1: Resistance Development in Neoseiulus californicus

A significant study on Neoseiulus californicus highlighted that after repeated exposure to this compound, a laboratory population developed a resistance ratio exceeding 64-fold compared to a susceptible strain. The study utilized leaf disc methods to determine LC50 values and confirmed the incomplete dominance and monogenic nature of this resistance .

Case Study 2: Effects on Non-Target Species

Research has also focused on the impact of this compound on beneficial predatory mites such as Galendromus flumenis. While this compound is effective against target pests, its sub-lethal effects on non-target species are crucial for integrated pest management strategies. In controlled experiments, exposure to this compound resulted in reduced reproductive success and longevity in predatory mites, indicating potential ecological risks .

Table 1: Summary of Biological Activity Studies on this compound

Toxicological Impacts

Toxicological assessments have demonstrated that prolonged exposure to this compound can lead to adverse effects in mammals. In a 90-day rat study, significant reductions in body weight gain were noted alongside alterations in erythrocyte parameters and increases in organ weights (liver, kidney, adrenal glands) . These findings underscore the importance of careful application and monitoring of this compound in agricultural settings.

Q & A

Basic: What are the standard analytical methods for detecting hexythiazox residues in environmental and agricultural samples?

Answer:

Common methodologies include reverse-phase HPLC with chiral columns (e.g., Lux cellulose-3) for enantiomeric separation , dispersive liquid-liquid microextraction (DLLME) with deep eutectic solvents , and molecularly imprinted polymers (MIPs) for selective extraction . Validation parameters such as limit of detection (LOD: 0.05 mg/kg) and recovery rates (86.54–99.84%) are critical for ensuring accuracy . For complex matrices like soil or fruits, QuEChERS extraction coupled with LC-MS/MS is recommended to handle co-extracted interferents .

Advanced: How can researchers design experiments to track resistance evolution in spider mites exposed to this compound?

Answer:

Resistance studies require discriminating dose bioassays (e.g., 18 mg this compound/L for Brevipalpus phoenicis eggs) to monitor resistance frequency . Cross-resistance risks should be assessed using life-table analyses under controlled lab conditions (e.g., comparing susceptible vs. resistant strains) . Field experiments should track resistance dynamics over ≥2 years, alternating this compound with acaricides of distinct modes of action (e.g., cyhexatin) to evaluate instability in resistance under selection pressure .

Basic: What are the primary environmental degradation pathways of this compound?

Answer:

this compound undergoes photodegradation via UV/sunlight exposure, with TiO₂ catalysts accelerating breakdown into metabolites like cyclohexylamine and 5-(4-chlorophenyl)-4-methylthiazolidin-2-one . Degradation follows first-order kinetics , with faster rates under UV light than sunlight. Enantiomer-specific degradation in soil is observed, with (+)-hexythiazox accumulating preferentially in earthworms during early exposure phases .

Advanced: How can researchers assess sublethal effects of this compound on non-target predatory mites?

Answer:

Use dose-response bioassays to evaluate impacts on egg hatching (e.g., 45% hatching reduction in Typhlodromus swirskii at DRD) and fecundity (e.g., 42.5 eggs/female reduction in Tetranychus urticae) . Experimental designs should include control groups (distilled water treatment) and statistical validation (e.g., Duncan’s multiple range test at p ≤ 0.05) . Sublethal endpoints like instantaneous rate of increase (rᵢ) differentiate long-term population impacts between acaricides .

Basic: What are the implications of this compound resistance in integrated pest management (IPM) strategies?

Answer:

Resistance (>2000-fold LC₅₀ shifts in Tetranychus urticae) necessitates rotational use with non-cross-resistant acaricides (e.g., clofentezine) . Field data shows resistance frequencies decline when this compound is alternated with cyhexatin or dicofol, but mixtures must be cautiously validated to avoid resurgence .

Advanced: How can researchers resolve contradictions in reported toxicity of this compound toward non-target organisms?

Answer:

Contradictions arise from species-specific responses (e.g., Phytoseiulus persimilis vs. Neoseiulus californicus) . Mitigate this by standardizing exposure protocols (e.g., spray vs. residual contact) and using probiotic error calculations (Abbott’s formula) to isolate treatment effects . Meta-analyses of lab/field data (e.g., hatchability % vs. fecundity metrics) clarify context-dependent toxicity .

Basic: What methodologies are used to study enantiomer-specific bioaccumulation of this compound?

Answer:

Chiral HPLC (e.g., Lux cellulose-3 column) separates enantiomers, validated via linear calibration (R² ≥ 0.9997) and precision tests (RSD ≤ 6.91%) . Earthworm-soil microcosms model bioaccumulation kinetics, showing (+)-hexythiazox enrichment during the 7-day accumulation phase, followed by non-enantioselective elimination .

Advanced: How should researchers design mixed-methods studies to evaluate this compound’s ecological impact?

Answer:

Combine quantitative LC-MS/MS residue analysis with qualitative field surveys of mite populations. For example:

- Quantitative: Track enantiomer ratios in soil/vegetables using validated HPLC .

- Qualitative: Assess IPM efficacy via farmer interviews or ecological monitoring .

Statistical integration (e.g., ANOVA for lab data, thematic analysis for field observations) ensures robust conclusions .

Basic: What are the key parameters for validating this compound toxicity studies in arthropods?

Answer:

- LC₅₀/EC₅₀ values derived from probit analysis.

- Sublethal metrics: Egg hatchability (e.g., 0.6% in T. urticae with etoxazole vs. 99.3% control) , adulticidal efficacy (e.g., 85% hatching in Amblyseius cydnodactylon at HRD) .

- Control mortality correction using Abbott’s formula to isolate treatment effects .

Advanced: How can researchers optimize photodegradation experiments for this compound metabolites?

Answer:

Use UV irradiation systems (λ ≥ 250 nm) with solvent variations (methanol, acetonitrile) and catalysts (TiO₂ > H₂O₂) . Monitor degradation kinetics via LC-MS/MS , identifying intermediates like cyclohexylamine (m/z 101.1). Field-relevant conditions (sunlight, λ ≥ 290 nm) require longer exposure times but yield analogous pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.